Chlorodifluoromethane

Description

Properties

IUPAC Name |

chloro(difluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClF2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPWNXZWBYDODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClF2 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chlorodifluoromethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorodifluoromethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020301 | |

| Record name | Chlorodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorodifluoromethane is a colorless gas with an ethereal odor. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Toxic gases can be produced in fires involving this material. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Liquid, Colorless gas with a faint, sweetish odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a faint, sweet odor., Colorless gas with a faint, sweetish odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, chlorodifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-40.9 °F at 760 mmHg (USCG, 1999), -40.8 °C, -41 °C, -41 °F | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.3 % at 77 °F (NIOSH, 2023), Solubility: 0.14 g/L water at 122 °F at 14.7 psia, In water, 2770 mg/L at 25 °C, 0.28 g/L water at 77 °F and 14.7 psia, > 10% in acetone; > 10% in chloroform; > 10% in ethyl ether, Soluble in ether, acetone, and chloroform, Solubility in water, g/100ml at 25 °C: 0.3, (77 °F): 0.3% | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.41 at -40 °F (USCG, 1999) - Denser than water; will sink, 1.194 at 25 °C, Density: 1.41 at -40 °C (liquid), Relative density (water = 1): 1.21, 1.41 at -40 °F, 3.11(relative gas density) | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.11 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.0, 3.11 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10991.42 mmHg (USCG, 1999), Vapor pressure : 1 Pa at -152 °C (extrapolated); 10 Pa at -141 °C (extrapolated); 100 Pa at -126 °C (extrapolated); 1 kPa at -107.1 °C; 10 kPa at -80.5 °C; 100 kPa at -41.1 °C, 7,250 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 908, 9.4 atm | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Dichlorofluoromethane (fluorocarbon 21) has been reported to be a contaminant of commercial chlorodifluoromethane., Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: Shipped as a liquefied compressed gas] | |

CAS No. |

75-45-6 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorodifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, chlorodifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCHLOROFLUOROCARBON 22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFO627O6CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, chlorodifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA6180F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-231 °F (NIOSH, 2023), -157.42 °C, -146 °C, "-231 °F", -231 °F | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Chlorodifluoromethane (HCFC-22)

Abstract

Chlorodifluoromethane, commonly known as HCFC-22 or R-22, is a hydrochlorofluorocarbon that has seen extensive use as a refrigerant and a chemical intermediate.[1][2] This guide provides a comprehensive overview of its fundamental physical and chemical properties, intended for researchers, scientists, and professionals in drug development and other scientific fields. The document delves into the thermodynamic and transport properties, solubility, and reactivity of this compound, offering not just data but also insights into the experimental methodologies employed for their determination. By understanding these core characteristics, professionals can better assess its legacy applications, potential environmental impact, and its role in synthetic chemistry.

Introduction

This compound (CHClF₂) is a colorless, non-flammable gas with a faint, sweetish odor under normal conditions.[3][4][5] For decades, it was a cornerstone of the refrigeration and air-conditioning industries due to its favorable thermodynamic properties.[2] However, its contribution to ozone depletion and its high global warming potential have led to a global phase-out under the Montreal Protocol.[1] Despite its declining use as a refrigerant, HCFC-22 remains a significant compound in industrial organofluorine chemistry, notably as a precursor for the synthesis of tetrafluoroethylene (TFE), the monomer for polytetrafluoroethylene (PTFE).[1] This guide aims to provide a detailed technical resource on the intrinsic properties of this important molecule.

Molecular and General Properties

The properties of this compound are a direct consequence of its molecular structure, which features a central carbon atom bonded to one hydrogen, one chlorine, and two fluorine atoms.

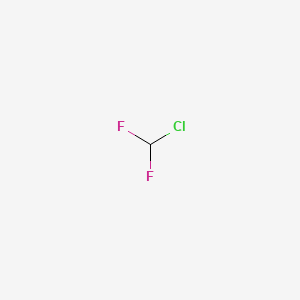

Caption: Molecular structure of this compound (CHClF₂).

Table 1: General and Molecular Properties of this compound

| Property | Value |

| Chemical Formula | CHClF₂[1] |

| Molar Mass | 86.47 g/mol [1] |

| Appearance | Colorless gas[1] |

| Odor | Sweetish, ethereal odor[1][3] |

| CAS Number | 75-45-6[1] |

Physical Properties

The physical properties of this compound have dictated its primary applications, particularly its use as a refrigerant. These properties are summarized in the following tables, followed by a discussion of the experimental techniques used for their measurement.

Thermodynamic Properties

Table 2: Thermodynamic Properties of this compound

| Property | Value |

| Boiling Point (at 1 atm) | -40.7 °C (-41.3 °F; 232.5 K)[1] |

| Melting Point | -175.42 °C (-283.76 °F; 97.73 K)[1] |

| Critical Temperature | 96.15 °C (205.07 °F; 369.3 K)[6][7] |

| Critical Pressure | 49.71 bar (721 psi)[6] |

| Vapor Pressure | 908 kPa at 20 °C[1] |

| Latent Heat of Vaporization | 101 Btu/lb[7] |

The static method is a highly accurate technique for measuring the vapor pressure of a pure substance.[8] It involves placing the substance in a thermostated container and measuring the pressure of the vapor in equilibrium with the condensed phase.

Caption: Workflow for vapor pressure measurement by the static method.

Methodology:

-

Sample Purification: The this compound sample is purified to remove any volatile impurities that could affect the vapor pressure reading.

-

Sample Introduction: A small amount of the purified liquid is introduced into a sample cell connected to a vacuum line and a pressure measuring device.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Thermostatic Control: The sample cell is placed in a precisely controlled temperature bath. The temperature is monitored with a calibrated thermometer.[9][10]

-

Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure of the vapor phase becomes constant.

-

Pressure Measurement: The equilibrium pressure is measured using a high-precision pressure transducer.

-

Data Collection: Vapor pressure measurements are recorded at various temperatures to establish the vapor pressure curve.

Causality: The accuracy of this method hinges on achieving a true equilibrium between the liquid and vapor phases in a system free of other gases. The degassing step is critical because the presence of non-condensable gases would contribute to the total pressure, leading to erroneously high vapor pressure readings.

Density and Transport Properties

Table 3: Density and Transport Properties of this compound

| Property | Value |

| Density (gas at 15 °C) | 3.66 kg/m ³[1] |

| Vapor Density (relative to air) | 3.11[3] |

| Viscosity (kinematic) | Not readily available in cited sources |

| Thermal Conductivity | Not readily available in cited sources |

The viscosity of a gas can be measured with high accuracy using an oscillating-disk viscometer.[1] This method relates the damping of a known oscillation to the viscosity of the surrounding fluid.

Methodology:

-

Apparatus Setup: The viscometer consists of a thin disk suspended by a torsion wire, enclosed in a temperature and pressure-controlled chamber.

-

Calibration: The instrument is calibrated using a gas of known viscosity to determine the instrument constants.

-

Sample Introduction: The chamber is evacuated and then filled with the this compound gas to the desired pressure.

-

Oscillation Initiation: The disk is set into oscillation.

-

Damping Measurement: The decay of the oscillation's amplitude is precisely measured over time.

-

Calculation: The viscosity of the gas is calculated from the measured damping, the instrument constants, and the density of the gas.

Causality: The principle behind this technique is that the viscous drag exerted by the gas on the oscillating disk is the primary cause of the damping of the oscillations. By measuring the rate of damping, the viscosity, which is a measure of this drag, can be determined.

Solubility

Table 4: Solubility of this compound

| Solvent | Solubility |

| Water | 0.7799 vol/vol at 25 °C; 3.628 g/L[1] |

| Organic Solvents | Soluble in ether, acetone, and chloroform[3] |

| log P (Octanol-Water Partition Coefficient) | 1.08[1] |

A common method for determining the solubility of a gas in a liquid involves measuring the volume of gas that dissolves in a known volume of liquid at a constant temperature and pressure.[11]

Caption: Experimental setup for gas solubility measurement.

Methodology:

-

Solvent Degassing: The solvent is thoroughly degassed to remove any dissolved gases.

-

Apparatus Setup: A known volume of the degassed solvent is introduced into a thermostated equilibrium vessel connected to a gas burette containing this compound.

-

Gas Introduction: A known volume of this compound is brought into contact with the solvent at a constant pressure.

-

Equilibration: The mixture is agitated until equilibrium is reached, and no more gas dissolves.

-

Volume Measurement: The final volume of the gas in the burette is recorded.

-

Calculation: The solubility is calculated from the difference between the initial and final gas volumes, corrected for the vapor pressure of the solvent.

Causality: The driving force for dissolution is the difference in chemical potential of the gas in the gas phase and the dissolved phase. Agitation is crucial to ensure that the entire volume of the liquid becomes saturated with the gas, allowing for an accurate determination of the equilibrium solubility.

Chemical Properties

While valued for its relative stability in refrigeration systems, this compound exhibits specific chemical reactivity under certain conditions.

Table 5: Chemical Properties and Reactivity of this compound

| Property | Description |

| Reactivity | Incompatible with alkalis and alkaline earth metals (e.g., powdered aluminum, sodium, potassium, zinc).[3][12] |

| Decomposition | Pyrolysis yields difluorocarbene, which can dimerize to form tetrafluoroethylene.[1] |

| Combustibility | Noncombustible.[3] |

| Stability | The product is stable under normal conditions.[3] |

Reactivity and Decomposition

This compound is generally stable, but it can react with strong bases.[1] A significant industrial application of this reactivity is the pyrolysis of HCFC-22 to produce tetrafluoroethylene (TFE), the monomer for Teflon. This process involves the formation of the highly reactive intermediate, difluorocarbene (:CF₂).[1]

Reaction Scheme:

2 CHClF₂ → C₂F₄ + 2 HCl

In the laboratory, treatment of this compound with a strong base also generates difluorocarbene, which can then be used in various organic syntheses.[1]

Purity Analysis by Gas Chromatography

Ensuring the purity of this compound is crucial for its applications. Gas chromatography (GC) is the standard method for this analysis.[13][14]

Caption: Workflow for purity analysis by gas chromatography.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a suitable column (e.g., a packed column with a non-polar stationary phase) and a thermal conductivity detector (TCD) is used.[13][15]

-

Carrier Gas: An inert carrier gas, such as helium or nitrogen, flows through the column at a constant rate.

-

Sample Injection: A gaseous sample of this compound is injected into the heated injection port, where it vaporizes and is swept onto the column by the carrier gas.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase as they travel through the column.

-

Detection: As each component elutes from the column, it passes through the TCD, which generates an electrical signal proportional to the concentration of the component.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The area of each peak is used to quantify the concentration of each impurity and determine the purity of the this compound.

Causality: The separation in gas chromatography is based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. Components with lower boiling points and weaker interactions with the stationary phase travel through the column faster and elute first. The TCD is a universal detector that responds to the difference in thermal conductivity between the carrier gas and the analyte, making it suitable for the analysis of a wide range of potential impurities.

Environmental and Safety Considerations

Environmental Impact

This compound has a significant environmental impact due to its ozone depletion potential (ODP) and global warming potential (GWP).

Table 6: Environmental Impact Data for this compound

| Parameter | Value |

| Ozone Depletion Potential (ODP) | 0.055[1] |

| Global Warming Potential (GWP, 100-year) | 1810[1] |

The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 serving as the reference with an ODP of 1.[16][17] The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide, which has a GWP of 1.[16][18] The non-zero ODP of HCFC-22 is due to the presence of chlorine, which can be released in the stratosphere and catalytically destroy ozone molecules.[19]

Safety

This compound is considered to have low acute toxicity.[4] However, as a gas heavier than air, it can displace oxygen and act as an asphyxiant in high concentrations.[3][12] Direct contact with the liquefied gas can cause frostbite.[3][11]

Handling Precautions:

-

Work in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

Use appropriate personal protective equipment, including safety glasses and gloves, when handling the liquefied gas.

-

Store cylinders in a cool, dry, well-ventilated area away from incompatible materials.[11]

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound. While its use as a refrigerant is being phased out due to its environmental impact, its role as a chemical intermediate and the need to manage existing systems necessitate a thorough understanding of its characteristics. The experimental methodologies detailed herein offer insight into the rigorous scientific processes required to determine these fundamental properties, providing a valuable resource for researchers and scientists.

References

-

Wikipedia. This compound. [Link]

-

PubChem. This compound. [Link]

-

ECETOC. JACC No. 09: this compound (HCFC 22). [Link]

-

Occupational Safety and Health Administration (OSHA). This compound. [Link]

-

Air Liquide. Gas Encyclopedia: this compound. [Link]

-

Advanced Specialty Gases. Safety Data Sheet - this compound (R-22). [Link]

-

Halocarbon. Halocarbon 22 (this compound) - SAFETY DATA SHEET. [Link]

-

Navin Fluorine International Limited. This compound Safety Data Sheet. [Link]

-

Bionity. This compound. [Link]

-

Journal of Thermophysics and Heat Transfer. Experimental Measurements of Saturated Vapor Pressures for R1234ze(Z), R600a, and R134. [Link]

-

Service Champions. What You Need to Know About the EPA HCFC-22 (R-22) Phaseout. [Link]

-

ResearchGate. Exploration of the environmental and socioeconomic implications of HCFC-22 phase-out for Botswana. [Link]

-

AMP. This compound (R22) Safety Data Sheet SDS P4667. [Link]

-

Proceedings of the National Academy of Sciences. Global emissions of refrigerants HCFC-22 and HFC-134a: Unforeseen seasonal contributions. [Link]

-

Daikin Chemicals. Safety data sheet. [Link]

-

U.S. Environmental Protection Agency. Phasing Out HCFC Refrigerants To Protect The Ozone Layer. [Link]

-

Cheméo. Chemical Properties of Difluorochloromethane (CAS 75-45-6). [Link]

-

Climalife. This compound - CHF2CI R-22. [Link]

-

Purdue e-Pubs. Method of Measuring the Vapor Pressure and Concentration of Fluids using VLE and Vibrating Tube Densitometer Apparatuses. [Link]

-

eCFR. Appendix A to Subpart F of Part 82, Title 40 -- Specifications for Refrigerants. [Link]

-

Purdue e-Pubs. Accurate Vapor Pressures for Refrigerants. [Link]

-

PROPATH. 2.41 HCFC-22(R22). [Link]

-

Restek. This compound: CAS # 75-45-6 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]

-

Industrial Refrigeration Consortium. PROPERTIES OF R-22 (this compound). [Link]

-

Centers for Disease Control and Prevention. DIthis compound, etc.: METHOD 1018. [Link]

-

CoolProp. R22. [Link]

-

Journal of Chemistry and Technologies. ANALYSIS OF this compound EXTRACT OF BAY LEAF BY GAS CHROMATOGRAPHY WITH DIFFERENT KINDS OF DETECTION. [Link]

-

Climalife. Refrigerant Analysis. [Link]

-

The Training Center. ODP vs GWP: Why They Are Both Important. [Link]

-

U.S. Environmental Protection Agency. Ozone-Depleting Substances. [Link]

-

Shimadzu. System GC for Refrigerants. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Viscosity Measurements of R32 and R410A to 350 MPa | NIST [nist.gov]

- 3. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. calnesis.com [calnesis.com]

- 8. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 11. eq.uc.pt [eq.uc.pt]

- 12. researchgate.net [researchgate.net]

- 13. eCFR :: Appendix A to Subpart F of Part 82, Title 40 -- Specifications for Refrigerants [ecfr.gov]

- 14. climalife.com [climalife.com]

- 15. System GC for Refrigerants : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 16. What Is the Difference between Ozone Depletion Potential (ODP) and Global Warming Potential (GWP)? → Learn [pollution.sustainability-directory.com]

- 17. ODP vs GWP: Why They Are Both Important | The Training Center [thetrainingcenter.com]

- 18. epa.gov [epa.gov]

- 19. Thermal conductivity of gases and liquids | Semantic Scholar [semanticscholar.org]

The Synthesis and Industrial Production of Chlorodifluoromethane (HCFC-22): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chlorodifluoromethane, commonly known as HCFC-22 or R-22, has long been a significant compound in the chemical industry. While its role as a refrigerant is being phased out globally due to its ozone-depleting potential under the Montreal Protocol, its importance as a chemical intermediate, particularly as a precursor for the synthesis of fluoropolymers like polytetrafluoroethylene (PTFE), remains substantial.[1][2][3] This guide provides an in-depth exploration of the synthesis and production of this compound, focusing on the core chemical principles, industrial-scale manufacturing processes, and the critical aspects of process optimization and product purification.

The Core Chemistry: Hydrofluorination of Chloroform

The industrial synthesis of this compound is primarily achieved through the hydrofluorination of chloroform (CHCl₃) with hydrogen fluoride (HF).[1][2][4] This reaction involves the substitution of two chlorine atoms in the chloroform molecule with fluorine atoms.

The overall stoichiometric equation for this conversion is:

CHCl₃ + 2HF → CHClF₂ + 2HCl [1][2][4]

This reaction is typically conducted in the liquid or gas phase and is catalyzed by a Lewis acid, with antimony pentachloride (SbCl₅) being the most commonly employed catalyst.[1][4][5][6] The catalyst plays a crucial role in enhancing the reaction rate and selectivity towards the desired product.[1]

The Catalytic Cycle: The Role of Antimony Pentachloride

The reaction mechanism proceeds through a series of stepwise fluorination events, facilitated by the antimony pentachloride catalyst.[4]

-

Catalyst Activation: Antimony pentachloride reacts with hydrogen fluoride to form various antimony chlorofluoride species (SbClₓFᵧ, where x + y = 5), which are the active fluorinating agents.[4][6] SbCl₅ + xHF ⇌ SbCl₅₋ₓFₓ + xHCl [4]

-

Stepwise Fluorination:

-

Formation of Dichlorofluoromethane (HCFC-21): Chloroform is first fluorinated to the intermediate, dichlorofluoromethane. CHCl₃ + HF --(SbCl₅₋ₓFₓ)--> CHCl₂F + HCl [4]

-

Formation of this compound (HCFC-22): The intermediate is then further fluorinated to the final product. CHCl₂F + HF --(SbCl₅₋ₓFₓ)--> CHClF₂ + HCl [4]

-

The following diagram illustrates the catalytic cycle:

Caption: Catalytic cycle for the synthesis of this compound.

Industrial Production Process

The industrial production of this compound is a continuous process designed for high-volume output.[7] The process can be broadly divided into three key stages: reaction, purification, and product collection.

Reaction Stage

The core of the production plant is the reactor, where chloroform and hydrogen fluoride are brought into contact with the antimony pentachloride catalyst.[6]

Typical Reaction Parameters:

| Parameter | Typical Range | Rationale |

| Temperature | 65°C to 150°C | Optimizes reaction rate while minimizing byproduct formation.[6] |

| Pressure | 5 to 20 atm | Maintains reactants in the liquid phase and controls the flow of products. |

| HF to Chloroform Molar Ratio | 2.5:1 to 3.5:1 | A slight excess of HF drives the reaction towards completion.[4] |

| Catalyst Concentration | 5 to 15 mol% | Sufficient to ensure a high reaction rate without excessive cost. |

The reaction is exothermic, and therefore, the reactor must be equipped with a cooling system to maintain the desired temperature.[6][7]

Purification and Separation

The gaseous effluent from the reactor is a mixture of the desired product (CHClF₂), unreacted starting materials (CHCl₃ and HF), the intermediate (CHCl₂F), the byproduct hydrogen chloride (HCl), and a significant side-product, trifluoromethane (HFC-23).[4][5][7] This mixture undergoes a multi-step purification process.

-

HCl Removal: The gas stream is first passed through a scrubber or a distillation column to remove the bulk of the hydrogen chloride.

-

Fractional Distillation: The remaining mixture is then subjected to fractional distillation to separate the components based on their boiling points.

-

Low-boiling fraction: This contains the final product, this compound (boiling point: -40.8 °C), and the byproduct trifluoromethane (boiling point: -82.1 °C).

-

High-boiling fraction: This consists of unreacted chloroform (boiling point: 61.2 °C), hydrogen fluoride (boiling point: 19.5 °C), and the intermediate dichlorofluoromethane (boiling point: 8.9 °C), which are recycled back to the reactor.

-

The following workflow illustrates the industrial production and purification process:

Caption: Industrial production and purification workflow for this compound.

Management of Byproducts: The HFC-23 Challenge

A significant challenge in the production of this compound is the formation of trifluoromethane (HFC-23) as a byproduct.[4][5] HFC-23 is a potent greenhouse gas with a high global warming potential.[5] Its formation occurs through the over-fluorination of this compound:

CHClF₂ + HF --(SbCl₅₋ₓFₓ)--> CHF₃ + HCl

Minimizing the formation of HFC-23 is a critical aspect of process optimization. This can be achieved by carefully controlling the reaction conditions, such as temperature, pressure, and reactant ratios.[4] Additionally, some production facilities employ thermal oxidation or other destruction technologies to mitigate the release of HFC-23 into the atmosphere.[8][9]

Quality Control and Analytical Methods

Ensuring the purity of the final this compound product is essential for its intended applications. The primary analytical technique used for quality control is gas chromatography (GC).[4] A GC equipped with a suitable column can effectively separate and quantify the components of the product mixture, including the desired product, any remaining impurities, and byproducts.[4][10][11]

For monitoring workplace air concentrations of this compound, methods such as NIOSH Method 1018 are employed, which involve sampling onto charcoal sorbent tubes followed by analysis using gas chromatography.[10][11][12]

Safety and Environmental Considerations

The production of this compound involves the handling of hazardous materials, including chloroform, a suspected carcinogen, and hydrogen fluoride, which is highly corrosive and toxic. Strict safety protocols, including the use of personal protective equipment (PPE) and robust containment systems, are mandatory.

As an ozone-depleting substance, the production and use of this compound are regulated under the Montreal Protocol.[3][4] While its use as a refrigerant is being phased out, its continued production for feedstock purposes is permitted under strict controls to prevent atmospheric release.[1][5]

Conclusion

The synthesis of this compound via the hydrofluorination of chloroform remains a cornerstone of the fluorochemical industry. A deep understanding of the underlying reaction mechanism, the role of the catalyst, and the intricacies of the industrial production process is crucial for optimizing yield, minimizing the formation of environmentally harmful byproducts, and ensuring product quality. As the chemical industry continues to evolve towards more sustainable practices, the principles learned from the production of this compound will undoubtedly inform the development of next-generation fluorinated compounds.

References

- The Chemical Synthesis of this compound (HCFC-22) and its Market Dynamics. (n.d.).

- A Technical Guide to Chloroform as a Precursor in Refrigerant Production. (n.d.). Benchchem.

-

Chloroform - Wikipedia. (n.d.). Retrieved from [Link]

- HFC-23 EMISSIONS FROM HCFC-22 PRODUCTION. (n.d.). IPCC - Task Force on National Greenhouse Gas Inventories.

- Process for the manufacture of this compound. (2007). Google Patents.

- Process for the Manufacture of this compound. (2008). Google Patents.

-

Subpart O – HCFC–22 Production and HFC–23 Destruction. (n.d.). US EPA. Retrieved from [Link]

- Method of production of difluorochloromethane. (n.d.). Google Patents.

-

This compound - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound | chemical compound. (n.d.). Britannica. Retrieved from [Link]

-

PROCESS FOR THE MANUFACTURE OF this compound. (2006). WIPO Patentscope. Retrieved from [Link]

-

Evaluation of sampling and analytical methods for the determination of this compound in air. (1993). PubMed. Retrieved from [Link]

- Methods for purifying refrigerant compositions. (1996). Google Patents.

-

Calculating HFC-23 Emissions from the Production of HCFC – 22 Version 2.0. (n.d.). GHG Protocol. Retrieved from [Link]

-

Evaluation of sampling and analytical methods for the determination of this compound in air. (1993). CDC Stacks. Retrieved from [Link]

- Methods for purifying and recovering contaminated refrigerants with solutions of bases in organic solvents. (1997). Google Patents.

-

This compound | CHClF2 | CID 6372. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Synthesis of vinylidene fluoride via reaction of this compound (HCFC-22) with methane. (n.d.). Murdoch Research Portal. Retrieved from [Link]

-

Synthesis of Vinylidene Fluoride via Reaction of this compound (HCFC22) with Methane. (2017). ResearchGate. Retrieved from [Link]

-

CHClF2 MW: 86.47 CAS: 75-45-6 RTECS: PA6390000. (n.d.). CDC. Retrieved from [Link]

-

Industrial Process Refrigeration and the Phaseout of HCFC-22 | What You Need to Know. (n.d.). EPA. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chloroform - Wikipedia [en.wikipedia.org]

- 3. This compound | chemical compound | Britannica [britannica.com]

- 4. benchchem.com [benchchem.com]

- 5. ipcc-nggip.iges.or.jp [ipcc-nggip.iges.or.jp]

- 6. EP1868973A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 7. US20080194779A1 - Process for the Manufacture of this compound - Google Patents [patents.google.com]

- 8. epa.gov [epa.gov]

- 9. ghgprotocol.org [ghgprotocol.org]

- 10. Evaluation of sampling and analytical methods for the determination of this compound in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. cdc.gov [cdc.gov]

Introduction: The Chemical Profile and Legacy of Chlorodifluoromethane

An In-Depth Technical Guide to the Decomposition Mechanism of Chlorodifluoromethane (HCFC-22)

This compound (CHClF2), commonly known as HCFC-22 or R-22, is a hydrochlorofluorocarbon that once held a prominent role as a refrigerant and air-conditioning fluid.[1] While its production and use have been significantly curtailed under the Montreal Protocol due to its ozone depletion potential (ODP) and high global warming potential (GWP), its chemical properties and decomposition pathways remain of significant interest.[1][2] Industrially, its most vital application is as a precursor in the synthesis of tetrafluoroethylene (TFE), the monomer for polytetrafluoroethylene (PTFE), a fluoropolymer widely known as Teflon.[1][3]

Understanding the decomposition of CHClF2 is critical for several fields. For industrial chemists, it is the foundation of controlled pyrolysis for fluoropolymer production. For environmental scientists, its degradation pathways in the atmosphere and during waste incineration are key to modeling its environmental impact. For safety professionals, knowledge of its breakdown products under thermal stress is essential for risk assessment, as these products can be highly toxic and corrosive.[4]

This guide provides a detailed examination of the core mechanisms governing the decomposition of this compound, focusing on thermal, oxidative, and plasma-induced pathways. It is designed to provide researchers, scientists, and development professionals with a comprehensive understanding grounded in established experimental evidence.

Part 1: Thermal Decomposition (Pyrolysis) - The Industrial Cornerstone

The gas-phase thermal decomposition, or pyrolysis, of this compound is the most extensively studied and commercially significant degradation pathway. This process is the primary industrial route to producing tetrafluoroethylene (C2F4).[1] The mechanism is not a simple fragmentation but a well-defined, multi-step process hinging on a key reactive intermediate.

The Core Mechanism: α-Elimination and Difluorocarbene Formation

The foundational step in the pyrolysis of CHClF2 is the unimolecular elimination of hydrogen chloride (HCl).[5][6] This reaction proceeds via an α-elimination, where the hydrogen and chlorine atoms are removed from the same carbon atom, yielding the highly reactive intermediate, difluorocarbene (:CF2).

Reaction 1: α-Elimination CHClF₂ (g) ⇌ :CF₂ (g) + HCl (g)

This initial step is a reversible, first-order reaction.[5] The forward reaction is endothermic and requires significant thermal energy to overcome the activation barrier. Experimental studies have demonstrated that this molecular HCl elimination is the dominant pathway, with C-Cl bond fission accounting for less than 1% of the decomposition at temperatures up to 1900 K.[6]

The Key Intermediate: Difluorocarbene (:CF₂)

Difluorocarbene is a neutral, divalent carbon species with two unshared electrons. Its high reactivity drives the subsequent steps of the decomposition process. Direct experimental evidence confirms difluorocarbene as the critical intermediate in the thermal decomposition of CHClF2.[5]

Product Formation: Dimerization to Tetrafluoroethylene

Once formed, the difluorocarbene radicals readily collide and dimerize to form the stable final product, tetrafluoroethylene (C2F4).[1][5]

Reaction 2: Dimerization 2 :CF₂ (g) → C₂F₄ (g)

The overall pyrolysis reaction can therefore be summarized as: 2 CHClF₂ (g) → C₂F₄ (g) + 2 HCl (g)[1]

This process is typically carried out at high temperatures, often in the range of 600–900°C, to ensure a high conversion rate. The formation of C2F4 is highly favorable and forms the basis for the industrial production of PTFE.[3][7]

Caption: Core pathway of CHClF₂ thermal decomposition.

Quantitative Data and Experimental Conditions

The kinetics of CHClF2 pyrolysis are highly dependent on temperature and pressure. Below is a summary of typical experimental conditions and findings.

| Parameter | Value / Observation | Source |

| Temperature Range | 454–523 °C (Initial studies) | [5] |

| Industrial Temp. | 600–900 °C | [1][7] |

| Initial Pressure | 100–550 Torr | [5] |

| Reaction Order | First-order in CHClF₂ (in early stages) | [5] |

| Primary Products | Tetrafluoroethylene (C₂F₄), Hydrogen Chloride (HCl) | [1][5] |

| Key Intermediate | Difluorocarbene (:CF₂) | [5][6] |

| Inhibition | Reaction is inhibited by the product, HCl | [5] |

Part 2: Oxidative and Other Decomposition Pathways

While pyrolysis is the dominant mechanism in controlled industrial settings, other decomposition routes become significant in the presence of oxygen, high-energy sources, or atmospheric conditions.

Oxidative Decomposition (Combustion)

When this compound is exposed to high temperatures in the presence of oxygen, such as in a fire, it undergoes oxidative decomposition.[8] This process does not yield fluoropolymers but instead produces a range of highly toxic and corrosive gases.[9]

The primary products of oxidative decomposition include:

-

Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) : Formed from the hydrogen, chlorine, and fluorine atoms.[8][9]

-

Phosgene (COCl₂) : A highly toxic gas resulting from the oxidation of the chlorocarbon component.

-

Carbonyl Fluoride (COF₂) : A toxic and corrosive analog of phosgene.

These hazardous decomposition products serve as a critical warning sign during fires involving refrigerants or fluoropolymer precursors.[9]

Caption: Major products of oxidative decomposition.

Plasma-Induced Decomposition

High-energy environments, such as those created by a gliding arc discharge plasma, can be used to decompose CHClF2. This method is particularly relevant for the abatement of fluorocarbon waste streams. Under these non-equilibrium oxidizing plasma conditions, the decomposition can be highly efficient.

In a study using a plasma reactor with an argon-oxygen-freon gas mixture, a decomposition degree of 99% was achieved at an input power of 1.44 kW. The primary products of this complete breakdown are elemental and simple oxidized forms:

-

Carbon Dioxide (CO₂)

-

Chlorine (Cl₂)

-

Fluorine (F₂)

This pathway represents a potential method for mineralizing this compound into its constituent elements or simple, less harmful inorganic compounds.

Atmospheric Degradation

In the atmosphere, CHClF2 is primarily degraded in the troposphere through reaction with photochemically-produced hydroxyl radicals (OH·).[10] This is a much slower process, with an estimated atmospheric half-life of around 9.4 to 14 years.[10] This long half-life allows a fraction of the emitted CHClF2 to diffuse into the stratosphere, where it can be photolyzed by higher-energy UV radiation, releasing chlorine atoms that catalytically destroy ozone.

Part 3: Experimental Protocol for Pyrolysis Studies

To elucidate the kinetics and mechanism of CHClF2 thermal decomposition, a standardized experimental workflow is employed. The following protocol describes a typical gas-phase pyrolysis experiment using a flow reactor coupled with gas chromatography for product analysis.

Methodology: Tubular Flow Reactor Pyrolysis

-

System Preparation:

-

Assemble a quartz tubular flow reactor within a high-temperature furnace equipped with precise temperature control.

-

Connect the reactor inlet to a gas manifold with mass flow controllers for precise delivery of CHClF2 and an inert carrier gas (e.g., Argon, Nitrogen).

-

Connect the reactor outlet to a quenching system (e.g., a cold trap or rapid dilution with a cold gas stream) to halt the reaction.

-

Couple the quenched output to an online analytical instrument, typically a Gas Chromatograph-Mass Spectrometer (GC-MS), for product separation and identification.

-

-

Experimental Procedure:

-

Purging: Purge the entire system with the inert carrier gas to remove any residual air and moisture.

-

Heating: Heat the furnace to the desired reaction temperature (e.g., 750 °C). Allow the system to stabilize.

-

Gas Introduction: Introduce a precisely metered flow of the inert gas and a dilute mixture of CHClF2 (e.g., 5% in Ar) into the reactor. The total flow rate determines the residence time of the gas in the heated zone.

-

Reaction: Allow the reaction to proceed within the tubular reactor.

-

Sampling & Analysis: After the quenching stage, direct the product stream to the GC-MS for analysis. Collect chromatograms and mass spectra to identify and quantify the reactant (unreacted CHClF2) and products (C2F4, HCl, and any byproducts).

-

Data Collection: Repeat the experiment across a range of temperatures (e.g., 600 °C to 900 °C) and residence times to determine reaction kinetics, activation energy, and product distribution as a function of process conditions.

-

Caption: A typical workflow for studying CHClF₂ pyrolysis.

Conclusion

The decomposition of this compound is a multifaceted process dictated primarily by the surrounding energetic conditions. In an anaerobic, high-temperature environment, its pyrolysis proceeds cleanly through an α-elimination to form the difluorocarbene intermediate, which subsequently dimerizes to produce tetrafluoroethylene—a reaction of immense industrial importance. Conversely, in the presence of oxygen or high-energy plasma, the decomposition is far more destructive, yielding corrosive acids and toxic gases or mineralizing the compound completely. A thorough understanding of these distinct pathways is essential for the safe handling, industrial application, and environmental management of this legacy fluorocarbon.

References

- Praxair. (2016). This compound (R22)

-

Barnes, G. R., Cox, R. A., & Simmons, R. F. (1971). The kinetics of the gas-phase thermal decomposition of this compound. Journal of the Chemical Society B: Physical Organic, 1176-1180. [Link]

-

National Center for Biotechnology Information. (n.d.). Dithis compound. PubChem. [Link]

- Opalska, A., Opalinska, T., Polaczek, J., & Ochman, P. (2002). Plasma-induced decomposition of this compound. INIS-IAEA.

- New Jersey Department of Health. (n.d.). This compound - Hazardous Substance Fact Sheet.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Britannica. (2025). This compound. [Link]

-

ResearchGate. (n.d.). Reaction equations of the industrial R22 route. [Link]

- ECETOC. (n.d.). This compound.

-

Michael, J. V., Kumaran, S. S., & Su, M.-C. (2005). Thermal Decomposition of CF2HCl. The Journal of Physical Chemistry A, 109(9), 1857–1863. [Link]

-

Wikipedia. (n.d.). Chloroform. [Link]

-

ResearchGate. (n.d.). This compound (CHClF2) thermal decomposition by DC nitrogen plasma. [Link]

-

Gozzo, F., & Patrick, C. R. (1965). The thermal decomposition of this compound. Tetrahedron, 22(10), 3329-3336. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Lickley, M., et al. (2021). Narrowing feedstock exemptions under the Montreal Protocol has multiple environmental benefits. Proceedings of the National Academy of Sciences, 118(49). [Link]

-

UNFCCC. (2005). Approved baseline and monitoring methodology AM0001. [Link]

-

IPCC. (n.d.). HFC-23 EMISSIONS FROM HCFC-22 PRODUCTION. [Link]

-

Messineo, A., et al. (2012). On-site Experimental Study of HCFC-22 Substitution with HFCs Refrigerants. ResearchGate. [Link]

-

UNFCCC. (n.d.). Incineration of HFC-23 Waste Streams for Abatement of Emissions from HCFC-22 Production. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdm.unfccc.int [cdm.unfccc.int]

- 3. Narrowing feedstock exemptions under the Montreal Protocol has multiple environmental benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]